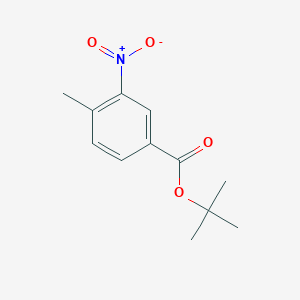

Tert-butyl 4-methyl-3-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8-5-6-9(7-10(8)13(15)16)11(14)17-12(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHANKFEAOAAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625721 | |

| Record name | tert-Butyl 4-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199589-61-2 | |

| Record name | tert-Butyl 4-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tert Butyl 4 Methyl 3 Nitrobenzoate and Analogues

Esterification Routes to Tert-butyl Nitrobenzoates

The formation of the tert-butyl ester group is a critical step and can be achieved through various esterification protocols. The bulky nature of the tert-butyl group often requires specific conditions to overcome steric hindrance.

Direct Esterification Protocols with Tert-butanol (B103910)

Direct esterification of a carboxylic acid with tert-butanol, often referred to as Fischer esterification, is a common method. However, the reaction of 3-nitro-4-methylbenzoic acid with tert-butanol presents challenges. The bulky tert-butyl alcohol is prone to carbocation formation and subsequent elimination to isobutene, especially under the strongly acidic conditions typically required for Fischer esterification. organic-chemistry.org To circumvent this, milder conditions or alternative activating agents are often employed. While direct acid-catalyzed esterification with tert-butanol can be challenging, a study on the esterification of benzoic acid with various alcohols, including n-butanol, in the presence of nano sulfated-titania as a solid acid catalyst has been reported, suggesting the potential for solid acid catalysts in such transformations. academie-sciences.fr

Carbodiimide-Mediated Esterification Techniques (e.g., utilizing DMAP, DCC)

A widely successful method for the synthesis of tert-butyl esters, especially for sterically hindered or acid-sensitive substrates, is the Steglich esterification. organic-chemistry.orgwikipedia.org This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a reactive acyl pyridinium (B92312) species, which is then readily attacked by the alcohol. organic-chemistry.orgmdpi.com This method effectively suppresses the formation of the N-acylurea byproduct, a common side reaction in DCC-mediated couplings without DMAP. organic-chemistry.orgrsc.org The use of alternative carbodiimides like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), which forms a water-soluble urea (B33335) byproduct, can simplify product purification. mdpi.comrsc.org

A specific example involves the reaction of 3-methyl-4-nitrobenzoic acid with tert-butanol in the presence of benzenesulfonyl chloride and pyridine, which acts as both a base and a solvent. chemicalbook.com This approach yielded tert-butyl 3-methyl-4-nitrobenzoate in high yield. chemicalbook.com

Table 1: Carbodiimide-Mediated Esterification Conditions

| Carboxylic Acid | Coupling Agent | Catalyst | Alcohol | Product | Yield (%) |

| 3-Methyl-4-nitrobenzoic acid | Benzenesulfonyl Chloride/Pyridine | - | tert-butanol | tert-Butyl 3-methyl-4-nitrobenzoate | 97 chemicalbook.com |

Note: This table is based on the available data and is for illustrative purposes.

Transesterification Strategies for Tert-butyl Ester Formation

Transesterification offers an alternative route to tert-butyl esters. This equilibrium-driven process typically involves reacting a more common ester, such as a methyl or ethyl ester, with tert-butanol in the presence of a catalyst. researchgate.net Various catalysts, including metal clusters like tetranuclear zinc clusters, have been shown to be effective for transesterification under mild conditions. researchgate.net Another approach involves the in-situ generation of an acid chloride from a tert-butyl ester using α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst, which then reacts with an alcohol. organic-chemistry.org The reactivity of esters in transesterification follows a predictable order based on sterics, with methyl esters being more reactive than ethyl, isopropyl, and tert-butyl esters. rsc.org

Nitration of Tert-butyl Methylbenzoate Precursors

An alternative synthetic strategy involves the nitration of a pre-synthesized tert-butyl methylbenzoate. This approach requires careful control of the reaction conditions to achieve the desired regioselectivity and to minimize the formation of byproducts.

Regioselective Nitration Approaches and Optimization

The nitration of substituted benzenes is a classic example of electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming nitro group. In the case of tert-butyl 4-methylbenzoate, both the methyl group (ortho-, para-directing) and the tert-butyl ester group (meta-directing) influence the regiochemical outcome. The bulky tert-butyl group can also exert significant steric hindrance. nih.gov

Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. google.comrsc.org The temperature of the reaction is a critical parameter to control, as higher temperatures can lead to the formation of dinitro products and other side reactions. orgsyn.orgyoutube.com For instance, the nitration of methyl benzoate (B1203000) is typically performed at temperatures below 15°C to favor the formation of the mononitrated product. rsc.orgyoutube.com

Recent advances in nitration methodology include the use of milder and more selective nitrating agents. For example, N-nitrosaccharin has been used for the nitration of various arenes, including methyl 4-tert-butyl benzoate, where the nitro group was surprisingly introduced ortho to the ester substituent as the major product. nih.gov Another approach utilizes acyl nitrates generated in situ from nitric acid and an acid anhydride (B1165640) over a reusable zeolite catalyst, which has been shown to enhance para-selectivity in the nitration of deactivated aromatics. scispace.com

Control of Byproduct Formation During Nitration

The primary byproducts in the nitration of substituted benzoates are often isomeric mononitrated products and dinitrated compounds. orgsyn.org The formation of these byproducts can be influenced by several factors, including the reaction temperature, the concentration of the nitrating agent, and the reaction time. orgsyn.org For example, in the nitration of methyl benzoate, increasing the reaction temperature leads to a higher proportion of oily byproducts, which include the ortho-nitro isomer and dinitro compounds. orgsyn.org

Washing the crude product with a cold solvent, such as methanol (B129727) in the case of methyl m-nitrobenzoate, can help remove more soluble impurities like the ortho-isomer. orgsyn.org Careful control over the stoichiometry of the nitrating agent is also crucial to minimize over-nitration.

Another potential side reaction during the nitration of tert-butyl esters is the acid-catalyzed loss of the tert-butyl group. google.com This is particularly relevant under the strongly acidic conditions of nitration. The use of milder nitrating systems can help to mitigate this issue.

Synthesis from Substituted Benzoic Acid Derivatives

The primary route to tert-butyl 4-methyl-3-nitrobenzoate involves the modification of a pre-existing substituted benzoic acid, specifically 4-methyl-3-nitrobenzoic acid. This precursor already contains the necessary methyl and nitro functionalities in the correct orientation on the aromatic ring.

Esterification of 4-Methyl-3-nitrobenzoic Acid

The direct esterification of 4-methyl-3-nitrobenzoic acid with tert-butanol is the most straightforward approach. However, the steric hindrance of the tertiary alcohol presents a challenge for traditional Fischer-Speier esterification. usm.my Consequently, more advanced methods are employed to facilitate this transformation efficiently.

One effective strategy involves the use of activating agents. A one-pot method utilizing triphenylphosphine (B44618) dihalides (Ph3PBr2 or Ph3PI2) in the presence of N,N-dimethylaminopyridine (DMAP) as a base has proven successful for the esterification of 4-nitrobenzoic acid with sterically demanding alcohols like tert-butanol. chem-soc.si Research shows that DMAP is the most suitable base for this reaction, and dichloromethane (B109758) is the preferred solvent. chem-soc.siresearchgate.net

Table 1: Effect of Base on the Esterification of 4-Nitrobenzoic Acid

| Base | Yield with Ph3PBr2 (%) | Yield with Ph3PI2 (%) |

|---|---|---|

| Triethylamine | 70 | 70 |

| Pyridine | 65 | 50 |

| DBU | 10 | 40 |

| DMAP | 99 | 95 |

| K2CO3 | N.R. | N.R. |

Data adapted from a study on the esterification of 4-nitrobenzoic acid with n-butanol, demonstrating the superior efficacy of DMAP. chem-soc.si N.R. = No Reaction.

Another powerful method employs benzenesulfonyl chloride in pyridine. In a related synthesis, 3-methyl-4-nitrobenzoic acid was successfully converted to its tert-butyl ester in a 97% yield by first activating the carboxylic acid with benzenesulfonyl chloride, followed by the addition of tert-butanol. chemicalbook.com

Microwave-assisted organic synthesis (MAOS) offers a significant improvement over conventional heating for equilibrium-driven reactions like esterification. For the synthesis of ethyl-4-fluoro-3-nitro benzoate, a related compound, a sealed-vessel microwave method was developed. usm.my This technique involves adding a catalytic amount of sulfuric acid at specific time intervals to overcome equilibrium limitations. usm.my The study found that optimal yields were achieved at 130°C with a total irradiation time of 15 minutes. usm.my While primary alcohols gave the highest yields, the methodology demonstrates a powerful technique applicable to challenging esterifications. usm.my

Derivatization from 4-tert-Butyl-1,2-phenylene Compounds in Related Syntheses

The synthesis of analogues of this compound often starts from precursors that are structurally similar. For instance, the synthesis of methyl 4-(tert-butyl)-3-nitrobenzoate, a close analogue, has been reported. google.com This highlights the synthetic flexibility where different ester groups can be utilized while maintaining the core substituted nitrobenzoate structure.

More complex analogues find use as building blocks in medicinal chemistry. The tert-butyl ester functionality can be introduced using reagents like potassium tert-butoxide. For example, tert-butyl 4-iodobenzoate (B1621894) was prepared from 4-iodobenzoic acid and potassium tert-butoxide in THF, serving as a key intermediate for more elaborate structures. rsc.org Similarly, ethyl 4-fluoro-3-nitrobenzoate serves as a precursor for the synthesis of various N-sec/tert-butyl 2-arylbenzimidazole derivatives, which have been investigated for their antiproliferative activity. researchgate.net These examples underscore the utility of substituted nitrobenzoate esters as versatile intermediates in the synthesis of complex molecular architectures. rsc.orgresearchgate.net

Advanced Purification and Isolation Techniques for High-Purity Compounds

Achieving high purity is critical for the application of this compound, whether for use as an analytical standard or as a reactant in subsequent synthetic steps. A combination of techniques is often necessary to remove starting materials, by-products, and isomeric impurities.

Following synthesis, the crude product, which may be an oil, can often be induced to crystallize upon cooling, providing a primary method of purification. chemicalbook.com For more rigorous purification, column chromatography is a standard and effective method. Eluent systems such as ethyl acetate/hexane or dichloromethane/methanol have been successfully used to purify structurally related nitroaromatic esters. rsc.org

A more advanced and specific technique for purifying mononitro aromatic compounds involves the selective reduction of dinitro impurities . google.com Technical-grade products can be contaminated with dinitrated by-products, which pose safety risks and interfere with subsequent reactions. google.com In this process, the mixture is treated with a selective reducing agent, such as sodium disulfide, which reduces one nitro group of the dinitro compound to an amine. The resulting aminonitro impurity can then be easily removed via extraction with an aqueous acid solution, leaving the desired mononitro product in the organic phase. google.com

Solid-phase extraction (SPE) is a powerful technique for the isolation and pre-concentration of nitroaromatic compounds from various matrices. oup.comoup.com This method is particularly useful for sample cleanup and can achieve high recovery rates for nitroaromatics and nitrate (B79036) esters. oup.comoup.com

Table 2: Recovery Rates of Nitro Compounds Using Solid-Phase Extraction

| Compound Type | Recovery Rate (%) |

|---|---|

| Nitroaromatics | ≥ 90% |

| Nitrate Esters | ≥ 90% |

| Nitramines | > 70% |

| Aminonitrotoluenes | > 70% |

Data from studies on the analysis of explosives in water, demonstrating the effectiveness of SPE for isolating nitro compounds. oup.comoup.com

Finally, traditional methods such as distillation can be applied to purify the final product or key intermediates, especially when dealing with thermally stable, liquid compounds. google.com The choice of purification strategy depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the compound.

Comprehensive Spectroscopic and Structural Elucidation of Tert Butyl 4 Methyl 3 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

The ¹H NMR spectrum of Tert-butyl 4-methyl-3-nitrobenzoate is expected to display distinct signals corresponding to each unique proton environment in the molecule. The electron-withdrawing nature of the nitro and ester groups significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum. aiinmr.com

The protons on the benzene (B151609) ring are chemically distinct due to the substitution pattern.

The proton at position 2 (H-2), being ortho to the strongly electron-withdrawing nitro group, is expected to be the most deshielded and appear as a singlet or a narrow doublet.

The proton at position 6 (H-6), ortho to the ester group, would likely appear as a doublet.

The proton at position 5 (H-5), ortho to the methyl group, would be the most upfield of the aromatic protons and appear as a doublet.

The aliphatic protons would appear in the upfield region.

The nine equivalent protons of the tert-butyl group are expected to produce a sharp, intense singlet.

The three protons of the methyl group attached to the aromatic ring will also produce a distinct singlet.

The predicted ¹H NMR spectral data are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H-2 | 8.2 - 8.4 | s (or d) | 1H |

| Aromatic H-6 | 7.8 - 8.0 | d | 1H |

| Aromatic H-5 | 7.3 - 7.5 | d | 1H |

| Ar-CH₃ | 2.5 - 2.7 | s | 3H |

| -C(CH₃)₃ | 1.5 - 1.7 | s | 9H |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to the lack of symmetry in this compound, all 12 carbon atoms are expected to be chemically non-equivalent, resulting in 12 distinct signals. aiinmr.com

Carbonyl Carbon: The ester carbonyl carbon is characteristically found in the most downfield region of the spectrum.

Aromatic Carbons: The six aromatic carbons will have varied chemical shifts. The carbon bearing the nitro group (C-3) and the carbon bearing the ester group (C-1) will be significantly downfield. The loss of symmetry means all six carbons of the benzyl (B1604629) ring should resonate as six distinct signals. aiinmr.com

Aliphatic Carbons: The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will appear in the upfield region, along with the carbon of the methyl group attached to the ring.

The predicted ¹³C NMR spectral data are presented in the table below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 164 - 166 |

| Aromatic C-3 (C-NO₂) | 148 - 150 |

| Aromatic C-4 (C-CH₃) | 140 - 142 |

| Aromatic C-1 (C-COO) | 133 - 135 |

| Aromatic C-2 | 130 - 132 |

| Aromatic C-6 | 127 - 129 |

| Aromatic C-5 | 124 - 126 |

| Quaternary -C (CH₃)₃ | 81 - 83 |

| -C(C H₃)₃ | 27 - 29 |

| Ar-CH₃ | 20 - 22 |

To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a cross-peak would be expected between the signals of the adjacent aromatic protons H-5 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment would definitively link each aromatic proton signal (H-2, H-5, H-6) to its corresponding carbon signal (C-2, C-5, C-6) and connect the aliphatic proton signals of the methyl and tert-butyl groups to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

Correlations from the tert-butyl protons (-C(CH ₃)₃) to the quaternary carbon (-C (CH₃)₃) and the ester carbonyl carbon (C =O).

Correlations from the aromatic methyl protons (Ar-CH ₃) to the aromatic carbons C-3, C-4, and C-5.

Correlations from the aromatic proton H-2 to carbons C-1, C-3, and C-4, confirming the substituent positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A key expected correlation would be between the aromatic methyl protons and the aromatic proton at H-5, confirming their spatial proximity on the ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its key functional groups.

Nitro (-NO₂) Group: The nitro group displays two prominent stretching vibrations. The asymmetric stretching vibration appears as a strong band in the region of 1550-1475 cm⁻¹, while the symmetric stretch is found between 1360-1290 cm⁻¹. researchgate.net These bands are often very intense in the IR spectrum.

Ester (-COO-tBu) Group: The ester functionality is readily identified by several strong vibrations:

A very strong C=O stretching band is expected in the range of 1725-1705 cm⁻¹. The conjugation with the aromatic ring slightly lowers this frequency compared to an aliphatic ester.

Two distinct C-O stretching bands are also characteristic of esters. The C(=O)-O stretch is typically found in the 1300-1200 cm⁻¹ region, while the O-C(tert-butyl) stretch appears around 1150-1050 cm⁻¹.

A summary of the principal expected vibrational bands is provided below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1290 | Medium-Strong |

| Ester (C=O) | Stretch | 1725 - 1705 | Very Strong |

| Ester (C-O) | Stretch | 1300 - 1050 | Strong |

| Aromatic (C=C) | Stretch | 1600 - 1450 | Medium-Weak |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Weak |

| Aliphatic (C-H) | Stretch | 2980 - 2850 | Medium |

The precise positions of the vibrational bands provide insight into the electronic structure of the molecule. The conjugation of the ester and nitro groups with the benzene ring influences the bond strengths and, consequently, their vibrational frequencies.

The conformation of the molecule, particularly the orientation of the bulky tert-butyl ester group relative to the plane of the benzene ring, can also affect the vibrational spectra. Steric hindrance between the tert-butyl group and the ring may cause the ester group to twist out of the plane of the ring. This would slightly alter the degree of electronic conjugation and could be reflected in a subtle shift in the C=O stretching frequency. X-ray crystallography studies on similar molecules, such as methyl 4-nitrobenzoate, show that the methoxycarbonyl group can be slightly twisted from the benzene ring plane. researchgate.net A similar, and likely more pronounced, effect would be expected for the bulkier tert-butyl group, influencing both vibrational and NMR spectral characteristics.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, which allows for the elucidation of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) distinguishes itself by providing highly accurate mass measurements, typically to within a few parts per million (ppm). This precision enables the determination of a compound's exact mass, which in turn allows for the unambiguous deduction of its elemental formula.

For this compound, the molecular formula is C₁₂H₁₅NO₄. The theoretical exact mass, calculated from the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, is a fundamental property used for its identification. HRMS analysis would be expected to yield an experimental mass value that closely matches this theoretical calculation, thereby confirming the compound's elemental composition. In addition to the molecular ion ([M]⁺˙ or [M]⁻˙), HRMS spectra often show adduct ions, such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode, which also serve to confirm the molecular weight.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₄ |

| Theoretical Exact Mass ([M]) | 237.10011 u |

| Theoretical m/z for [M+H]⁺ | 238.10739 u |

| Theoretical m/z for [M+Na]⁺ | 260.08930 u |

To assess the purity of a sample and to separate and identify any isomers, mass spectrometry is typically coupled with a chromatographic technique. The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the analyte's volatility and thermal stability.

LC-MS Analysis: LC-MS is highly suitable for the analysis of nitroaromatic compounds like this compound. It allows for the separation of the target compound from non-volatile impurities and closely related structural isomers, such as tert-butyl 3-methyl-4-nitrobenzoate. The separation is achieved based on differential partitioning between a stationary phase and a liquid mobile phase. Following separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI) and detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) can further be used to generate characteristic fragmentation patterns for the separated isomers, aiding in their definitive identification. mdpi.com The unique fragmentation can help distinguish between isomers even if they are not fully separated chromatographically. nih.gov

GC-MS Analysis: GC-MS is a viable alternative if the compound is sufficiently volatile and thermally stable to be vaporized without decomposition. In GC, separation occurs in a gaseous mobile phase. The high resolution of capillary GC columns can be very effective for separating isomers. Electron Ionization (EI) is a common ionization technique in GC-MS, which produces complex mass spectra rich in structural information due to extensive fragmentation. These fragmentation patterns serve as a "fingerprint" for the compound and its isomers.

The coupling of these chromatographic methods with mass spectrometry provides a comprehensive profile of the sample, ensuring not only the identity but also the purity of this compound is accurately determined. researchgate.net

| Technique | Applicability for this compound | Key Information Provided |

|---|---|---|

| LC-MS | Highly applicable due to the compound's polarity and likely non-volatility. | Purity assessment, separation from non-volatile impurities, isomer profiling. |

| GC-MS | Potentially applicable, contingent on sufficient volatility and thermal stability. | High-resolution separation of volatile isomers, structural elucidation via fragmentation patterns. |

| Tandem MS (MS/MS) | Used with both LC and GC to differentiate isomers based on unique fragmentation pathways. | Confirmation of isomeric structures. |

X-ray Crystallography for Solid-State Structural Analysis (Applicability for Crystalline Forms)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Its applicability to this compound is entirely dependent on the ability to grow a high-quality single crystal of the material.

Assuming a suitable crystal can be obtained, a single-crystal X-ray diffraction experiment would provide a wealth of structural information. This includes:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles that define the molecule's shape in the solid state. For instance, it would reveal the planarity of the benzene ring and the orientation of the tert-butyl ester and nitro group substituents relative to the ring. In similar structures, such as methyl 4-nitrobenzoate, the nitro group is often found to be nearly coplanar with the benzene ring. researchgate.net

Crystal Packing: How individual molecules arrange themselves in the crystal lattice. This is governed by intermolecular forces.

Intermolecular Interactions: The analysis would identify non-covalent interactions, such as C-H···O hydrogen bonds, which are common in nitrobenzoates and play a crucial role in stabilizing the crystal structure. researchgate.net The oxygen atoms of the nitro and carbonyl groups are potential acceptors for such interactions.

The structural parameters obtained are crucial for understanding the compound's physical properties and for computational chemistry studies.

| Parameter Type | Specific Information for this compound |

|---|---|

| Bond Lengths | e.g., C-C bonds in the aromatic ring, C-N bond of the nitro group, C=O and C-O bonds of the ester. |

| Bond Angles | e.g., O-N-O angle of the nitro group, angles defining the geometry of the ester group. |

| Torsion (Dihedral) Angles | Orientation of the nitro group relative to the plane of the benzene ring. Orientation of the tert-butyl ester group. |

| Intermolecular Distances | Distances and angles of potential C-H···O hydrogen bonds and other non-covalent interactions. |

| Crystallographic Data | Space group, unit cell dimensions, and atomic coordinates. |

Mechanistic Investigations of Chemical Transformations Involving Tert Butyl 4 Methyl 3 Nitrobenzoate

Ester Hydrolysis and Solvolysis Reaction Mechanisms

The hydrolysis of tert-butyl esters, such as tert-butyl 4-methyl-3-nitrobenzoate, is a cornerstone of physical organic chemistry, providing deep insights into reaction mechanisms. These reactions, particularly under acidic conditions, proceed through pathways involving carbocation intermediates. The stability of these intermediates and the nature of the solvent play crucial roles in determining the reaction kinetics and product distributions.

Kinetics and Thermodynamics of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of tert-butyl esters is a classic example of a reaction proceeding through a unimolecular (SN1) mechanism. The reaction rate is typically dependent on the concentration of the substrate but independent of the nucleophile concentration under many conditions. github.io

The process is initiated by the protonation of the ester's carbonyl oxygen, which enhances the leaving group ability of the tert-butanol (B103910) moiety. Subsequent cleavage of the carbon-oxygen bond leads to the formation of a tertiary carbocation and tert-butanol. This step is generally the rate-determining step of the reaction. The carbocation is then rapidly attacked by a water molecule, followed by deprotonation to yield the carboxylic acid and a proton.

The thermodynamics of this hydrolysis are influenced by the stability of the reactants, intermediates, and products. While the hydrolysis of many esters is thermodynamically favorable, the specific equilibrium constant depends on the structure of the ester and the reaction conditions. For tertiary organonitrates, which share mechanistic similarities with tert-butyl esters, hydrolysis is thermodynamically favorable, though the kinetics can vary significantly. copernicus.org

The rate of hydrolysis is sensitive to the solvent environment. For instance, the hydrolysis of tert-butyl formate (B1220265), a related compound, shows strong pH dependence, with both acid- and base-catalyzed pathways contributing significantly outside the neutral pH range. usgs.gov The activation energy for the acid-catalyzed pathway of tert-butyl formate hydrolysis has been determined to be 59 ± 4 kJ/mol. usgs.gov

Table 1: Kinetic Data for the Hydrolysis of Related Esters

| Ester | Conditions | Rate Constant (k) | Reference |

| tert-Butyl Formate | pH 5-7, 22°C | 1.0 ± 0.2 x 10⁻⁶ s⁻¹ | usgs.gov |

| tert-Butyl Formate | Acidic (pH dependent) | 2.7 ± 0.5 x 10⁻³ M⁻¹s⁻¹ | usgs.gov |

| tert-Butyl Bromide | Aqueous Acetone, 25°C | 5.15 x 10⁻⁴ s⁻¹ | github.io |

Elucidation of Nucleophilic Substitution Pathways at the Tertiary Carbon

The solvolysis of tert-butyl derivatives is a prototypical SN1 reaction, where the nucleophile is the solvent itself. The reaction proceeds through a carbocation intermediate, and the stereochemical outcome can provide valuable information about the reaction mechanism. For chiral tertiary substrates, solvolysis often leads to a mixture of inversion and retention of configuration, indicating that the carbocation is not entirely "free" but exists in an environment influenced by the leaving group and solvent molecules. researchgate.net

In some cases, particularly with highly stabilized carbocations or in the presence of strong nucleophiles, concurrent SN2 pathways can be observed. whiterose.ac.uk However, for simple tertiary substrates like tert-butyl derivatives, the SN1 mechanism is generally the accepted pathway.

Role of Ion-Pair Intermediates and Carbocation Stability in Reaction Dynamics

The stability of the carbocation intermediate is a critical factor governing the rate of SN1 reactions. masterorganicchemistry.com Tertiary carbocations, such as the tert-butyl carbocation, are significantly more stable than secondary or primary carbocations due to hyperconjugation and inductive effects from the alkyl groups. masterorganicchemistry.com This increased stability lowers the activation energy for its formation, making the SN1 pathway favorable.

The concept of ion-pair intermediates is crucial for a detailed understanding of these reactions. researchgate.net Upon heterolysis of the C-X bond, an intimate ion pair is formed, where the carbocation and the leaving group anion are in close proximity. This can then progress to a solvent-separated ion pair and finally to free ions. iupac.org The nature and lifetime of these ion-pair intermediates can influence the product distribution and stereochemistry of the reaction.

The solvent plays a dynamic role in these processes, not just as a bulk medium but by actively participating in the solvation of the developing ions. researchgate.net The rate of reaction can be influenced by the ability of the solvent to stabilize the transition state leading to the ion pair. For instance, the solvolysis of tert-butyl chloride is sensitive to the hydrogen-bond-donating ability of the solvent. researchgate.net

Reduction Reactions of the Nitro Group to Amino Derivatives

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, providing access to a wide range of important compounds. For a molecule like this compound, the selective reduction of the nitro group in the presence of the ester functionality is a key challenge.

Catalytic Hydrogenation Processes for Selective Nitro Reduction

Catalytic hydrogenation is a widely used and effective method for the reduction of nitro groups. d-nb.info This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. rsc.orgsciencemadness.org

A significant advantage of catalytic hydrogenation is its potential for chemoselectivity. Under carefully controlled conditions, it is often possible to reduce a nitro group without affecting other reducible functional groups, such as esters. d-nb.info For example, the reduction of various nitroarenes containing ester functionalities has been achieved with high yields using catalysts like Pd/C. sciencemadness.org

The choice of catalyst and reaction conditions (solvent, temperature, pressure) is crucial for achieving high selectivity. For instance, the presence of certain functional groups can sometimes poison the catalyst or lead to side reactions. rsc.org

Chemoselective Reductive Transformations in Complex Systems

In more complex molecules, achieving chemoselective reduction of a nitro group can be challenging. Various alternative reducing agents and methods have been developed to address this.

One approach involves the use of metal hydrides, such as sodium borohydride (B1222165) (NaBH₄), often in the presence of a transition metal salt like iron(II) chloride (FeCl₂). d-nb.inforesearchgate.net This system has been shown to be highly chemoselective for the reduction of nitro groups in the presence of ester functionalities, providing the corresponding anilines in excellent yields. d-nb.inforesearchgate.net

Other methods include the use of iron powder in acidic media (e.g., acetic acid), although the conditions need to be carefully controlled to avoid hydrolysis of sensitive groups like methyl esters. sciencemadness.org The use of sodium dithionite (B78146) is another option for the reduction of nitro groups. sciencemadness.org

Enzymatic reductions, for example using baker's yeast, can also offer high chemoselectivity for the reduction of aromatic nitro compounds to the corresponding anilines or hydroxylamines. researchgate.net These biocatalytic methods often proceed under mild conditions and can be advantageous for sensitive substrates.

Table 2: Chemoselective Reduction of Nitroarenes with Ester Groups

| Substrate | Reducing System | Product | Yield (%) | Reference |

| Methyl 4-nitrobenzoate | NaBH₄-FeCl₂ | Methyl 4-aminobenzoate | 93 | researchgate.net |

| Ethyl 4-nitrobenzoate | Amine-bis(phenolate) iron(III) catalyst / triethoxysilane | Ethyl 4-aminobenzoate | 98 | rsc.org |

| t-Butyl 4-nitrobenzoate | Carbonyl iron powder | t-Butyl 4-aminobenzoate | 98 | escholarship.org |

Electrophilic Aromatic Substitution Reactivity of the Benzene (B151609) Ring

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is intricately governed by the electronic and steric properties of its three substituents: the tert-butoxycarbonyl group, the nitro group, and the methyl group. The interplay of these groups determines the rate and, crucially, the regioselectivity of further functionalization of the aromatic core.

The substituents on the aromatic ring of this compound exert powerful directing effects that influence the position of an incoming electrophile. These effects are a combination of induction and resonance.

Nitro Group (-NO₂): Located at the C-3 position, the nitro group is a potent deactivating group. pressbooks.pub It strongly withdraws electron density from the benzene ring through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect. This withdrawal of electron density is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the nitro group acts as a meta-director, guiding incoming electrophiles to the positions meta to itself (C-1 and C-5). savemyexams.comcognitoedu.orgmasterorganicchemistry.com

Tert-butoxycarbonyl Group (-COOtBu): Positioned at C-1, this ester group is also deactivating. masterorganicchemistry.com The carbonyl (C=O) portion withdraws electron density from the ring via resonance, making the ring less nucleophilic and thus less reactive towards electrophiles. libretexts.org Similar to the nitro group, this deactivation is strongest at the ortho and para positions, making the ester a meta-director. libretexts.orgaiinmr.comrsc.org It therefore directs incoming electrophiles towards the C-3 and C-5 positions.

Methyl Group (-CH₃): In contrast, the methyl group at C-4 is an activating group. savemyexams.com It donates electron density to the aromatic ring primarily through an inductive effect, which stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack. libretexts.org This activation makes the ortho and para positions (C-3, C-5, and C-1) more electron-rich and thus more susceptible to attack by an electrophile. savemyexams.comlibretexts.org Therefore, the methyl group is an ortho, para-director.

The regioselectivity of subsequent electrophilic aromatic substitution reactions on this compound is a direct consequence of the cumulative directing effects of the existing substituents. The available positions for substitution are C-2, C-5, and C-6.

The directing effects converge to strongly favor substitution at the C-5 position. The activating methyl group at C-4 directs ortho to C-5. Concurrently, both the deactivating nitro group at C-3 and the deactivating ester group at C-1 direct meta to the same C-5 position. This consensus among all three substituents makes C-5 the most electronically favorable site for electrophilic attack.

Substitution at C-2 and C-6 is significantly disfavored. The C-2 position is ortho to two powerful deactivating groups (the ester and nitro groups), making it highly electron-deficient. Furthermore, any attack at C-2 or C-6 would be subject to considerable steric hindrance from the adjacent bulky tert-butyl ester group.

The following table summarizes the directing influences on the available positions of the benzene ring:

| Available Position | Influence of -COOtBu (at C-1) | Influence of -NO₂ (at C-3) | Influence of -CH₃ (at C-4) | Overall Likelihood of Attack |

|---|---|---|---|---|

| C-2 | Ortho (Deactivated) & Sterically Hindered | Ortho (Deactivated) | Meta (Neutral) | Highly Unfavorable |

| C-5 | Meta (Favored by Deactivator) | Meta (Favored by Deactivator) | Ortho (Favored by Activator) | Highly Favorable |

| C-6 | Ortho (Deactivated) & Sterically Hindered | Para (Deactivated) | Ortho (Favored by Activator) | Unfavorable |

Transformations Involving the Methyl Group on the Aromatic Core

The methyl group at the C-4 position, while part of the aromatic core, possesses its own reactivity that allows for specific chemical transformations. The presence of the electron-withdrawing nitro group on the ring can influence the reactivity of this benzylic position.

Potential transformations of the methyl group include oxidation, halogenation, and condensation reactions.

Oxidation: A common reaction for benzylic methyl groups is oxidation to a carboxylic acid. Strong oxidizing agents can achieve this transformation, which would convert the methyl group into a carboxyl group (-COOH).

Free-Radical Halogenation: The methyl group can undergo free-radical substitution, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator, to form a benzylic halide. This would yield tert-butyl 4-(bromomethyl)-3-nitrobenzoate. This resulting bromomethyl group is a valuable reactive handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups.

Condensation Reactions: The protons on the benzylic methyl group can exhibit enhanced acidity due to the electron-withdrawing effects of the substituents on the ring, particularly the nitro group. This allows the methyl group to participate in condensation reactions under basic conditions. For instance, in a reaction analogous to that of methyl 2-methyl-3-nitrobenzoate, the methyl group could react with an aldehyde in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to form a styryl derivative. orgsyn.org

These potential transformations are summarized in the table below.

| Transformation | Typical Reagents | Resulting Functional Group | Significance |

|---|---|---|---|

| Oxidation | KMnO₄ or K₂Cr₂O₇/H₂SO₄ | Carboxylic Acid (-COOH) | Introduces an additional acidic functional group. |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Benzylic Bromide (-CH₂Br) | Creates a reactive site for nucleophilic substitution. |

| Condensation | Aldehyde (R-CHO), Base (e.g., DBU) | Styryl/Vinyl Group (-CH=CH-R) | Enables carbon-carbon bond formation and extension of the conjugated system. orgsyn.org |

Computational and Theoretical Studies of Tert Butyl 4 Methyl 3 Nitrobenzoate

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For a substituted aromatic system like tert-butyl 4-methyl-3-nitrobenzoate, methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to model its properties with high accuracy. sumitomo-chem.co.jp

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. sumitomo-chem.co.jp For this compound, DFT methods, particularly with hybrid functionals like B3LYP, are instrumental in understanding its geometry, vibrational frequencies, and electronic properties. researchgate.net

Studies on analogous compounds, such as methyl 3-nitrobenzoate and 4-methyl-3-nitrobenzoic acid, demonstrate the utility of DFT in this context. researchgate.netresearchgate.net For this compound, DFT calculations would reveal the distribution of electron density across the molecule. The strong electron-withdrawing nature of the nitro (NO₂) group, combined with the electron-donating inductive effects of the methyl (-CH₃) and tert-butyl (-C(CH₃)₃) groups, creates a complex electronic environment. wikipedia.orgchegg.com The nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the aromatic ring susceptible to nucleophilic attack, while the activating methyl group directs electrophilic substitutions. wikipedia.org

DFT calculations can also elucidate reactivity indices, such as the energies of the Frontier Molecular Orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. bsu.by In similar nitroaromatic compounds, the nitro group's orientation, influenced by steric hindrance from adjacent groups, can affect the molecule's aromaticity and reactivity, a phenomenon that DFT can model effectively. mdpi.com

Table 1: Representative DFT Methodologies for Analyzing Related Nitroaromatic Compounds

| Compound Studied | DFT Functional | Basis Set | Key Properties Investigated | Reference |

|---|---|---|---|---|

| 4-Methyl-3-nitrobenzoic acid | B3LYP | 6-311++G | Optimized geometry, vibrational frequencies, HOMO-LUMO | researchgate.net |

| Methyl 3-nitrobenzoate | B3LYP | 6-31+G(d,p) | Molecular structure, rotational barriers, Gibbs energies | researchgate.net |

| 4,6-Dichloro-5-nitrobenzofuroxan | B3LYP | 6-311+G(d,p) | Rotational barrier of nitro group, reaction pathways | mdpi.com |

This table is generated based on data from studies on analogous compounds to illustrate common computational approaches.

Ab initio molecular orbital calculations are based on first principles, without the use of empirical parameters. uomustansiriyah.edu.iq These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more advanced composite methods like the Gaussian-n (G3) theories, provide highly accurate results, particularly for energetic properties. sumitomo-chem.co.jpresearchgate.net

For this compound, ab initio calculations would be employed to obtain precise values for molecular orbital energies and to validate results from DFT methods. acs.org High-level composite procedures, such as G3(MP2)//B3LYP, which combine the accuracy of MP2 with the efficiency of DFT for geometry optimization, are particularly effective for calculating thermochemical data like enthalpies of formation. researchgate.net Studies on related diacylhydrazines have used MP2/6-31+G* calculations to accurately determine rotational energy barriers, a technique that would be directly applicable to analyzing the conformational dynamics of this compound. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are governed by the interplay of its constituent functional groups. Conformational analysis and molecular dynamics simulations are key to understanding these spatial arrangements.

A key rotational barrier is associated with the C(ar)-C(ester) bond. Studies on the closely related methyl 3-nitrobenzoate have shown that the molecule exists as a mixture of rotational isomers (trans and cis), with the planar conformations being the most stable due to maximal overlap between the π-systems of the benzene (B151609) ring and the carbonyl group. researchgate.net The rotational energy barrier for the methyl ester was calculated to be approximately 26 kJ/mol. researchgate.net For this compound, a similar barrier would exist, though its magnitude would be influenced by the steric bulk of the tert-butyl group.

Another significant factor is the rotation of the nitro group. The barrier to rotation for a nitro group on an aromatic ring can be influenced by electronic effects and steric hindrance from adjacent substituents. mdpi.comnih.gov The presence of the methyl group at the 4-position, ortho to the nitro group, would create a steric clash that influences the preferred dihedral angle of the nitro group relative to the plane of the benzene ring.

The tert-butyl group is exceptionally bulky and exerts significant steric and electronic effects on the molecule. researchgate.netmasterorganicchemistry.com

Steric Effects: The primary influence of the tert-butyl group is steric hindrance. researchgate.netcdnsciencepub.com Its large size can restrict rotation around nearby bonds and influence the preferred conformation of the entire molecule to minimize steric strain. This "tert-butyl effect" is often used to provide kinetic stabilization to reactive compounds. researchgate.net In this compound, the bulkiness of the tert-butyl group in the ester moiety will likely force a specific orientation of the carbonyl group to avoid clashes with the aromatic ring's hydrogen atoms. This steric hindrance is a well-documented phenomenon that directs reaction outcomes, often favoring substitution at positions away from the bulky group. wikipedia.orgmasterorganicchemistry.com

Electronic Effects: The tert-butyl group acts as an electron-donating group through an inductive (+I) effect. wikipedia.org This occurs because its sp³ hybridized carbon atoms are less electronegative than the sp² hybridized carbons of the benzene ring, leading to a donation of electron density into the ring. wikipedia.org This electronic contribution, while generally weaker than resonance effects, slightly increases the electron density of the aromatic system.

Energetic Properties and Thermochemical Analysis

The thermodynamic stability of this compound is described by its energetic properties, such as its enthalpy of formation. These values can be determined through a combination of experimental calorimetry and computational chemistry. researchgate.net

A comprehensive thermochemical study on the three isomers of methyl nitrobenzoate provides a framework for understanding the energetic properties of the tert-butyl analogue. researchgate.net In that study, the standard molar enthalpies of formation in the condensed and gaseous phases were determined using static bomb combustion calorimetry, Calvet microcalorimetry, and Knudsen effusion techniques. These experimental values were then compared with those calculated using the G3(MP2)//B3LYP composite method. researchgate.net

For this compound, a similar approach would be necessary for precise data. The enthalpy of formation would be influenced by the inherent strain and stability of the molecule, including the electronic interactions between the nitro, methyl, and tert-butyl benzoate (B1203000) groups. The substitution of the methyl ester with the bulkier tert-butyl ester group would be expected to introduce specific enthalpic effects. researchgate.net

Table 2: Experimentally Determined Thermochemical Data for Methyl Nitrobenzoate Isomers at 298.15 K

| Compound | Phase | ΔfHm° (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| Methyl 2-nitrobenzoate | Crystal | -310.4 ± 2.6 | researchgate.net |

| Gas | -216.7 ± 3.4 | researchgate.net | |

| Methyl 3-nitrobenzoate | Liquid | -328.7 ± 2.0 | researchgate.net |

| Gas | -242.0 ± 2.5 | researchgate.net | |

| Methyl 4-nitrobenzoate | Crystal | -330.1 ± 2.3 | researchgate.net |

This table presents data for methyl nitrobenzoate isomers to illustrate the type of thermochemical analysis applicable to this compound.

Calculation of Standard Enthalpies of Formation in Different Phases

There is no published research detailing the experimental or computational determination of the standard enthalpies of formation for this compound in its gaseous, liquid, or solid phases. Such data is fundamental for understanding the compound's thermodynamic stability and its potential energy release in chemical reactions.

Assessment of Intramolecular Interactions and Strain Energy

A computational assessment of the intramolecular interactions and strain energy of this compound has not been reported. Such a study would typically involve quantum mechanical calculations to analyze the steric and electronic effects arising from the spatial arrangement of the tert-butyl, methyl, and nitro groups on the benzoate ring. This analysis would provide insights into the molecule's preferred conformation and its inherent stability.

Theoretical Prediction and Validation of Spectroscopic Properties

While experimental spectroscopic data is often collected during synthesis, dedicated theoretical studies to predict and validate these properties for this compound are absent from the reviewed literature.

Simulation of Vibrational Frequencies and Infrared Intensities

No studies were found that present a simulation of the vibrational frequencies and infrared (IR) intensities for this compound. Theoretical calculations, such as Density Functional Theory (DFT), are commonly used to predict IR spectra, which can aid in the structural elucidation and identification of characteristic vibrational modes of the molecule.

Prediction of NMR Chemical Shifts for Spectral Assignment

There are no available reports on the theoretical prediction of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Methods like the Gauge-Including Atomic Orbital (GIAO) are standard for predicting NMR spectra, which are invaluable for the definitive assignment of experimental NMR data and for confirming the compound's structure.

Advanced Applications in Chemical Research and Material Science

Utility as a Versatile Synthetic Intermediate for Complex Molecules

Tert-butyl 4-methyl-3-nitrobenzoate serves as a crucial starting block in the multi-step synthesis of a variety of complex organic molecules. Its inherent chemical functionalities, the sterically hindering tert-butyl ester and the electron-withdrawing nitro group on a benzene (B151609) ring, allow for controlled and regioselective reactions. This makes it a valuable intermediate in the production of specialized chemical compounds.

Precursor in the Synthesis of Substituted Aminobenzoate Derivatives

A significant application of this compound is its role as a precursor in the synthesis of substituted aminobenzoate derivatives. The nitro group can be readily reduced to an amine, which can then be further modified. For instance, tert-butyl 4-aminobenzoate, synthesized from its nitro precursor, is a key intermediate for creating structural units for antifolates and for a novel liver-targeted coupling of a glycogen (B147801) phosphorylase inhibitor used in diabetes treatment. chemicalbook.com The synthesis typically involves the reduction of the nitro group using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.com This transformation is a critical step that opens up a pathway to a wide range of N-substituted derivatives. chemicalbook.com

Furthermore, nitrobenzoic acid derivatives, in general, are important intermediates for the synthesis of various pharmacologically interesting heterocyclic compounds. researchgate.net The conversion of the nitro group to an amino group is a fundamental step in the synthesis of more complex molecules, including those with potential therapeutic applications. nih.govacs.org

Building Block for Heterocyclic Compounds and Pharmacologically Relevant Scaffolds (e.g., PARP Inhibitors)

The structural framework of this compound makes it an excellent building block for the synthesis of heterocyclic compounds and other pharmacologically relevant scaffolds. The presence of the nitro group influences the reactivity of the molecule, enabling specific cyclization reactions. bath.ac.uk For example, the reductive cyclization of methyl 2-cyanomethyl-3-nitrobenzoate has been used to synthesize 5-aminoisoquinolin-1(2H)-one, a potent PARP-1 inhibitor. bath.ac.uk Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibitors are a promising class of drugs for treating various diseases, including cancer. bath.ac.ukmdpi.com

The synthesis of these complex structures often involves multiple steps, where the nitrobenzoate moiety provides the necessary chemical handles for elaboration. For instance, derivatives of this compound can be used to construct the core structures of various bioactive molecules. google.com The strategic placement of the nitro and methyl groups on the benzene ring directs subsequent chemical transformations, allowing for the construction of intricate molecular architectures.

Ligand Chemistry and Coordination Complex Formation

The field of coordination chemistry has seen significant advancements through the use of nitrobenzoate derivatives as ligands. These organic molecules can bind to metal ions, forming coordination complexes with a wide array of interesting and useful properties.

Derivatives as Ligands in the Synthesis of Lanthanide Coordination Complexes for Luminescent and Magnetic Applications

Derivatives of nitrobenzoic acid are particularly effective as ligands in the synthesis of lanthanide coordination complexes. mdpi.comnih.gov Lanthanides, a series of elements with unique electronic properties, can form complexes that exhibit strong luminescence and interesting magnetic behaviors when coordinated with appropriate organic ligands. nih.govut.ee The carboxylate group of the nitrobenzoate ligand typically coordinates to the lanthanide ion in various modes, including monodentate, bidentate, and bridging fashions. mdpi.com

The choice of substituents on the benzoate (B1203000) ligand can fine-tune the properties of the resulting lanthanide complex. researchgate.net For example, the presence of a nitro group can influence the electronic properties of the ligand and, consequently, the luminescent quantum yield and excited-state lifetimes of the complex. nih.gov These tailored luminescent and magnetic properties make lanthanide coordination complexes with nitrobenzoate ligands promising for applications in areas such as bio-imaging, sensors, and data storage.

Design Principles for Novel Functional Materials Incorporating Nitrobenzoate Moieties

The design of novel functional materials often relies on the principle of self-assembly, where molecules spontaneously organize into well-defined structures. Nitrobenzoate moieties are valuable components in this process due to their ability to form predictable intermolecular interactions, such as hydrogen bonds and π-π stacking. researchgate.net These interactions play a crucial role in directing the crystal packing of the molecules, leading to the formation of one-, two-, or three-dimensional networks. researchgate.netresearchgate.net

By strategically modifying the structure of the nitrobenzoate molecule, for example, by introducing different functional groups, it is possible to control the resulting supramolecular architecture and, therefore, the material's properties. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution within the molecule and its ability to participate in non-covalent interactions. This control over the solid-state structure is essential for developing new materials with tailored optical, electronic, or porous properties.

Mechanistic Probes and Model Compounds in Physical Organic Chemistry

In the realm of physical organic chemistry, understanding the intricate details of reaction mechanisms is paramount. Nitrobenzoate compounds, including this compound, serve as valuable tools for these investigations.

The electron-withdrawing nature of the nitro group has a profound effect on the reactivity of the aromatic ring and any attached functional groups. This electronic perturbation can be systematically studied to elucidate reaction mechanisms. For example, the rates of reactions such as hydrolysis or aminolysis of esters can be significantly altered by the presence of a nitro group on the aromatic ring. acs.org By comparing the reaction kinetics of nitro-substituted compounds with their non-nitrated analogs, chemists can gain insights into the electronic demands of the transition state.

Furthermore, nitrobenzoate derivatives have been employed as mechanistic probes in solvolysis reactions. acs.org The stability of intermediates and the selectivity of nucleophilic attack can be influenced by the electronic effects of the nitro group. These studies contribute to a more fundamental understanding of chemical reactivity and provide a basis for predicting the behavior of more complex systems. The distinct spectroscopic signatures of nitro compounds also aid in their use as probes in various biochemical assays.

Investigations into Carbocation Stability and Reaction Dynamics

While this compound itself is not directly used to generate carbocations, its synthesis and reactions are intrinsically linked to the principles of carbocation stability. The tert-butyl group is classic in demonstrating the stabilizing effects of alkyl substitution on a positively charged carbon center.

Research Findings: Carbocation stability generally increases with the number of alkyl groups attached to the positively charged carbon. This trend is due to the electron-donating inductive effect and hyperconjugation of the C-C and C-H bonds that help delocalize the positive charge. libretexts.org The tert-butyl cation, a tertiary carbocation, is significantly more stable than secondary (isopropyl) and primary (n-propyl) carbocations and is a common intermediate in reactions like Friedel-Crafts alkylations. libretexts.orgmiracosta.edu Its stability is comparable to the resonance-stabilized benzyl (B1604629) carbocation. masterorganicchemistry.comstackexchange.com This high stability means that reactions proceeding through a tertiary carbocation intermediate, such as those involving the introduction of a tert-butyl group, occur relatively readily. libretexts.orgmiracosta.edu Understanding these stability principles is crucial for designing synthetic routes for complex molecules that contain this bulky group.

| Carbocation | Type | Primary Stabilizing Factor(s) | Relative Stability |

|---|---|---|---|

| Methyl (CH₃⁺) | Methyl | None | Least Stable |

| Primary (RCH₂⁺) | Primary | Inductive Effect | ↓ |

| Secondary (R₂CH⁺) | Secondary | Inductive Effect, Hyperconjugation | ↓ |

| Tertiary (R₃C⁺) e.g., tert-butyl | Tertiary | Inductive Effect, Hyperconjugation | Most Stable (Alkyl) |

| Benzyl (C₆H₅CH₂⁺) | Benzylic | Resonance | Comparable to Tertiary |

This table illustrates the general hierarchy of carbocation stability based on substitution and resonance effects. libretexts.orgmasterorganicchemistry.com

Probing Steric and Electronic Effects in Aromatic Systems through Derivative Studies

The structure of this compound is an excellent case study for the interplay of steric and electronic effects in electrophilic aromatic substitution reactions. The reactivity and orientation of incoming electrophiles are dictated by the combined influence of the methyl, nitro, and ester groups.

Research Findings: Substituents on an aromatic ring direct incoming groups and affect the reaction rate. Electron-donating groups, like the methyl group, activate the ring and are typically ortho, para-directing. libretexts.org Conversely, electron-withdrawing groups, such as the nitro group and the ester functionality, deactivate the ring towards electrophilic attack and are meta-directing. libretexts.orgaiinmr.com

In the case of a precursor like tert-butyl 4-methylbenzoate, the electron-donating methyl group and the deactivating ester group work in concert. The bulky tert-butyl group exerts a significant steric effect, or steric hindrance, which can obstruct access to adjacent positions, thereby influencing the regioselectivity of substitution reactions. researchgate.net The nitration of tert-butyl 4-methylbenzoate to form the title compound is directed to the 3-position (ortho to the methyl group and meta to the ester) due to the directing power of the methyl group, while the 5-position is also activated but more sterically hindered by the adjacent ester group.

| Substituent Group | Position | Electronic Effect | Steric Effect | Influence on Electrophilic Substitution |

|---|---|---|---|---|

| -C(CH₃)₃ (in ester) | Ester | Weakly Electron-Donating (Inductive) | High | Provides steric hindrance, influences polymer solubility. mdpi.com |

| -CH₃ | 4 | Electron-Donating (Inductive, Hyperconjugation) | Moderate | Activating, Ortho/Para-Directing. libretexts.org |

| -NO₂ | 3 | Strongly Electron-Withdrawing (Inductive, Resonance) | Moderate | Deactivating, Meta-Directing. aiinmr.com |

| -COO-R | 1 | Electron-Withdrawing (Inductive, Resonance) | High | Deactivating, Meta-Directing. aiinmr.com |

Applications in Polymer Chemistry and Material Design

In material science, this compound holds potential as a precursor for high-performance polymers. The transformation of its nitro group and the inherent properties of the tert-butyl group are key to its utility in this field.

Monomer or Intermediate in the Synthesis of Specialty Polymers (e.g., Polyimides)

Aromatic nitro compounds are frequently used as intermediates in the synthesis of aromatic diamines, which are essential monomers for producing specialty polymers like polyimides. rubber.or.krkoreascience.kr The standard method involves the chemical reduction of the nitro group (-NO₂) to an amino group (-NH₂).

Research Findings: The synthesis of high-performance polyimides often starts with nitro-containing precursors. For example, a diamine monomer can be synthesized from 4-methyl catechol and 4-nitrobenzoyl chloride, followed by the reduction of the dinitro compound. koreascience.kr This resulting diamine is then polymerized with a dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), to form a poly(amic acid), which is subsequently converted to the final polyimide. rubber.or.krkoreascience.krkoreascience.kr

Following this established methodology, this compound could be reduced to form tert-butyl 3-amino-4-methylbenzoate. This amine could then potentially be dimerized or otherwise functionalized to create a novel diamine monomer. Such a monomer, containing a bulky and solubility-enhancing tert-butyl group, could be polymerized to create specialty polyimides with unique properties for applications in microelectronics or as flexible substrates. rubber.or.krkoreascience.kr

Influence of the Tert-butyl Group on Polymer Solubility and Thermal Properties

The incorporation of bulky side groups, particularly the tert-butyl group, into polymer chains is a well-established strategy for modifying their physical properties. This molecular design approach is used to enhance processability without significantly compromising performance.

Research Findings: The large, sterically demanding tert-butyl group disrupts the regular packing of polymer chains. mdpi.com This disruption reduces intermolecular forces and increases the fractional free volume within the material. The primary consequences of this are:

Enhanced Solubility: Polymers containing tert-butyl groups consistently show improved solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP) and even chloroform. rubber.or.krmdpi.com This is a critical advantage for polymer processing, enabling techniques like solution casting to form films. rubber.or.kr

Modified Thermal Properties: The introduction of a tert-butyl group often leads to a slight decrease in the thermal degradation temperature of the polymer because the C-C bonds in the tert-butyl group are weaker than the bonds in the polymer backbone. rubber.or.krmdpi.com However, the bulky group can restrict the rotational freedom of the polymer chain, leading to an increase in the glass transition temperature (Tg). mdpi.commdpi.com This combination of properties can be desirable for creating materials that are processable yet maintain dimensional stability at elevated temperatures.

| Polymer ID | Side Group | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (Td10) | Solubility in Chloroform |

|---|---|---|---|---|

| PI-3 | n-propyl | 270 °C | 468 °C | Insoluble |

| PI-t-4 | tert-butyl | 265 °C | 448 °C | Soluble |

| PI-5 | n-pentyl | 240 °C | 458 °C | Insoluble |

| PI-6 | n-hexyl | 240 °C | 453 °C | Insoluble |

Data adapted from a study on polyimides with various alkyl side-chains, highlighting the unique effect of the tert-butyl group on solubility. mdpi.com

Future Research Directions and Emerging Trends

Development of Sustainable and Green Chemistry Approaches for Synthesis of Tert-butyl 4-methyl-3-nitrobenzoate

The traditional synthesis of nitroaromatic compounds, including this compound, often relies on the use of strong, corrosive acids like nitric and sulfuric acid, which present significant environmental and handling challenges. savemyexams.comsouthalabama.edu Green chemistry principles are driving research towards more benign and sustainable alternatives.

Future efforts will likely focus on:

Alternative Nitrating Agents: The use of reagents like tert-butyl nitrite (B80452) (TBN) is an emerging green alternative. rsc.orgrsc.org TBN can operate under milder, solvent-free, and acid-free conditions, which significantly reduces hazardous waste and simplifies product isolation. rsc.orgrsc.org

Solvent-Free Reactions: Developing synthetic routes that minimize or eliminate the use of volatile organic solvents is a key goal. Solvent-free conditions not only reduce environmental impact but can also lead to higher reaction rates and easier purification. rsc.org

Energy Efficiency: Exploring methods like microwave-assisted synthesis could reduce reaction times and energy consumption compared to conventional heating.

| Aspect | Traditional Synthesis (Mixed Acid) | Green Chemistry Approach (e.g., TBN) |

|---|---|---|

| Reagents | Concentrated Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) savemyexams.com | tert-Butyl Nitrite (TBN) rsc.org |

| Conditions | Low temperatures (0–5°C) required to control exothermicity | Often room temperature, solvent-free rsc.orgrsc.org |

| Byproducts | Acidic waste, multiple nitrated isomers | Fewer byproducts, easier work-up rsc.org |

| Safety | Highly corrosive and oxidizing reagents savemyexams.com | Milder and less hazardous reagents rsc.org |

Exploration of Novel Catalytic Transformations for Functionalization

The functional groups on this compound—the nitro group, the methyl group, and the aromatic ring's C-H bonds—are all targets for catalytic functionalization to create valuable derivatives. The reduction of the nitro group to an amine is a particularly important transformation, yielding Tert-butyl 3-amino-4-methylbenzoate, a key building block for pharmaceuticals. nih.gov

Emerging research in this area includes:

Organophosphorus Catalysis: Novel organophosphorus catalysts are being developed for the reductive functionalization of nitro compounds. mit.edu These metal-free systems can facilitate C-N bond formation, offering a new route to complex nitrogen-containing molecules from nitroaromatic precursors. mit.edu

Palladium-Catalyzed C-H Functionalization: The aromatic C-H bonds of the benzoate (B1203000) ring can be directly functionalized using transition-metal catalysts like palladium. beilstein-journals.org This allows for the introduction of new substituents, such as olefins, in a highly selective manner, building molecular complexity efficiently.

Selective Hydroxylation: Advanced catalytic systems are capable of non-directed hydroxylation of C-H bonds, including those on sterically hindered tert-butyl groups. torvergata.it While not yet applied directly to this molecule, this technology points to future possibilities for functionalizing the ester group itself.

Integration of Advanced Computational Modeling for Reaction Pathway Prediction and Catalyst Design

Computational chemistry is becoming an indispensable tool in modern organic synthesis. For this compound, computational modeling can provide deep insights that accelerate research and development.

Key applications include:

Predicting Regioselectivity: The nitration of tert-butyl 4-methylbenzoate must be carefully controlled to achieve the desired 3-nitro isomer. Computational models, such as those using Density Functional Theory (DFT), can predict the most likely position of nitration by calculating the electron density of the aromatic ring and the stability of reaction intermediates.

Catalyst Design: When exploring novel catalytic transformations, computational tools can model the interaction between a catalyst and the substrate. This allows researchers to virtually screen potential catalysts and rationally design new ones with enhanced activity and selectivity, saving significant time and resources compared to purely experimental approaches.

Mechanism Elucidation: Understanding the precise step-by-step mechanism of a reaction is crucial for its optimization. Computational modeling can map out the energy landscape of a reaction pathway, identify transition states, and clarify how catalysts or reaction conditions influence the outcome.

Rational Design of Highly Functionalized Derivatives with Tunable Reactivity

This compound is a scaffold that can be systematically modified to produce a library of derivatives with tailored properties. The concept of "tunable reactivity" involves making strategic chemical changes to control how the molecule behaves in subsequent reactions.

Future research will likely focus on creating derivatives such as:

Amino Intermediates: As previously mentioned, the reduction of the nitro group to an amine is a common and vital first step. nih.gov The resulting amine, Tert-butyl 3-amino-4-methylbenzoate, is a versatile intermediate used in the synthesis of complex heterocyclic structures, such as kinase inhibitors for medicinal chemistry. nih.gov

Halogenated Analogues: Introducing halogen atoms (e.g., bromine, fluorine) onto the aromatic ring creates new reactive sites. For example, a bromomethyl group can be introduced, providing a handle for nucleophilic substitution reactions. Fluorinated derivatives are also of high interest in medicinal chemistry due to fluorine's ability to modulate a molecule's metabolic stability and binding affinity. beilstein-journals.org

Variations of the Ester Group: While the tert-butyl ester provides steric bulk and stability, replacing it with other esters could fine-tune solubility and reactivity. For instance, simpler methyl esters or more complex esters could be explored.

| Core Compound | Derivative Example | Key Functional Group | Synthetic Utility |

|---|---|---|---|

| This compound | Tert-butyl 3-amino-4-methylbenzoate nih.gov | Amino (-NH₂) | Precursor for amides, heterocycles (e.g., kinase inhibitors) nih.gov |

| Tert-butyl 4-methylbenzoate | Tert-butyl 4-(bromomethyl)benzoate (B8499459) | Bromomethyl (-CH₂Br) | Reactive site for nucleophilic substitution |

| 3-Nitrobenzoic Acid Scaffold | Methyl 4-fluoro-3-nitrobenzoate tandfonline.com | Fluorine (-F) | Modulates electronic properties; useful in medicinal chemistry beilstein-journals.org |

Application of Flow Chemistry and Automated Synthesis Technologies for Efficient Production and Derivatization

The transition from traditional batch processing to continuous flow chemistry represents a major technological shift in chemical manufacturing. researchgate.net This approach is particularly advantageous for reactions that are highly exothermic or use hazardous reagents, such as nitration. researchgate.netu-szeged.hu

Key benefits and future directions include:

Enhanced Safety and Control: In a flow reactor, only small volumes of the reaction mixture are present at any given time, which drastically reduces the risks associated with potential thermal runaways. researchgate.netu-szeged.hu The high surface-area-to-volume ratio allows for superior temperature control. u-szeged.hu

Scalability and Reproducibility: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period. This method provides more consistent product quality compared to batch processes, where conditions can vary. researchgate.net

Automation and High-Throughput Screening: Flow reactors can be integrated with automated systems for reagent delivery, reaction monitoring, and purification. This enables the rapid synthesis and testing of numerous derivatives, accelerating the discovery of new compounds with desired properties. This "telescoping" of multiple reaction steps into a single continuous process improves efficiency and reduces manual handling. researchgate.net

The application of these technologies will allow for the safer, more efficient, and scalable production of this compound and its rapid conversion into a wide array of functionalized derivatives for various applications.

Q & A

Q. What are the key steps for synthesizing tert-butyl 4-methyl-3-nitrobenzoate?

- Methodological Answer : The synthesis typically involves esterification of 4-methyl-3-nitrobenzoic acid with a tert-butyl group donor. A common approach uses methyl 3-hydroxy-4-nitrobenzoate as an intermediate, followed by alkylation with 4-(tert-butyl)benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) . Purification via column chromatography or recrystallization ensures product integrity. Confirm the ester structure using H NMR (e.g., tert-butyl protons at δ ~1.3 ppm) and IR (C=O stretch ~1720 cm⁻¹).

Q. How should researchers characterize the physical properties of this compound?